N-(1,3-benzodioxol-5-yl)-4-phenyl-1,3-thiazol-2-amine;hydrobromide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-4-phenyl-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxole ring, a phenyl group, and a thiazole moiety, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-4-phenyl-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole derivatives with thiazole precursors under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-4-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Halogenation or nitration reactions can introduce new functional groups to the benzodioxole or phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or nitric acid under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-4-phenyl-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-5-yl)-4-phenyl-1,3-thiazol-2-amine exerts its effects involves interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to changes in cellular pathways, ultimately affecting cell function and behavior .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties.
2-(6-benzoyl-2H-1,3-benzodioxol-5-yl)acetic acid: Evaluated for its anti-inflammatory effects.
Uniqueness
N-(1,3-benzodioxol-5-yl)-4-phenyl-1,3-thiazol-2-amine stands out due to its unique combination of a benzodioxole ring, phenyl group, and thiazole moiety, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-phenyl-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S.BrH/c1-2-4-11(5-3-1)13-9-21-16(18-13)17-12-6-7-14-15(8-12)20-10-19-14;/h1-9H,10H2,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTNAZXYTHDYCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC(=CS3)C4=CC=CC=C4.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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